molecular formula C12H13BrO2 B13798970 4-Bromo-7-methyl-1,1-(ethylenedioxo)-indane CAS No. 908334-02-1

4-Bromo-7-methyl-1,1-(ethylenedioxo)-indane

Katalognummer: B13798970
CAS-Nummer: 908334-02-1
Molekulargewicht: 269.13 g/mol
InChI-Schlüssel: ZMSHXGCHJNAZTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-7-methyl-1,1-(ethylenedioxo)-indane is a chemical compound with a unique structure that includes a bromine atom, a methyl group, and an ethylenedioxy group attached to an indane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-methyl-1,1-(ethylenedioxo)-indane typically involves the bromination of 7-methyl-1,1-(ethylenedioxo)-indane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-7-methyl-1,1-(ethylenedioxo)-indane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

4-Bromo-7-methyl-1,1-(ethylenedioxo)-indane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-7-methyl-1,1-(ethylenedioxo)-indane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and ethylenedioxy group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-7-methylbenzo[b]thiophene 1,1-dioxide: Similar in structure but contains a thiophene ring instead of an indane core.

    7-Methyl-1,1-(ethylenedioxo)-indane: Lacks the bromine atom, making it less reactive in certain chemical reactions.

Uniqueness

4-Bromo-7-methyl-1,1-(ethylenedioxo)-indane is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations

Eigenschaften

CAS-Nummer

908334-02-1

Molekularformel

C12H13BrO2

Molekulargewicht

269.13 g/mol

IUPAC-Name

7-bromo-4-methylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane]

InChI

InChI=1S/C12H13BrO2/c1-8-2-3-10(13)9-4-5-12(11(8)9)14-6-7-15-12/h2-3H,4-7H2,1H3

InChI-Schlüssel

ZMSHXGCHJNAZTJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)Br)CCC23OCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.